

An In-depth Technical Guide to Etoxybamide

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Compound of Interest

Compound Name: *Etoxybamide*

Cat. No.: *B1671766*

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical and pharmacological characteristics of **Etoxybamide**.

Chemical Identity

IUPAC Name: 4-Hydroxy-N-(2-hydroxyethyl)butyramide[1]

Synonyms:

- **Etoxybamide**
- N-hydroxyethyl 4-hydroxybutyramide[2]

CAS Number: 66857-17-8[1]

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Etoxybamide**.

Property	Value	Unit	Source
Molecular Formula	C6H13NO3	[1]	[1]
Molecular Weight	147.17	g/mol	
Normal Boiling Point (Tboil)	689.78	K	
Octanol/Water Partition Coefficient (logPoct/wat)	-0.292		
Water Solubility (log10WS)	0.16	mol/l	
Enthalpy of Vaporization (ΔvapH°)	82.38	kJ/mol	
Enthalpy of Formation (ΔfH°gas)	-551.43	kJ/mol	
Critical Temperature (Tc)	861.91	K	
Critical Pressure (Pc)	3819.82	kPa	
McGowan's Characteristic Volume (McVol)	118.690	ml/mol	
Solubility	Soluble in DMSO, not in water		

Experimental Protocols

Proposed Synthesis of Etoxybamide

A plausible and efficient method for the synthesis of **Etoxybamide** is the aminolysis of gamma-butyrolactone (GBL) with ethanolamine. This reaction involves the nucleophilic attack of the primary amine of ethanolamine on the carbonyl carbon of the lactone, leading to ring-opening and the formation of the corresponding amide.

Reaction Scheme:

Gamma-Butyrolactone + Ethanolamine → **Etoxybamide**

Detailed Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of gamma-butyrolactone and ethanolamine. The reaction can be performed neat or in the presence of a high-boiling point, inert solvent such as xylene or toluene to aid in temperature control.
- **Reaction Conditions:** Heat the reaction mixture to a temperature between 100-150°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the starting materials using gas chromatography-mass spectrometry (GC-MS).
- **Work-up and Purification:** Upon completion of the reaction, allow the mixture to cool to room temperature. If a solvent was used, it can be removed under reduced pressure. The crude product can then be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-Hydroxy-N-(2-hydroxyethyl)butyramide.

Proposed Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The purity and quantification of **Etoxybamide** can be assessed using a robust RP-HPLC method, adapted from established protocols for similar benzamide derivatives.

Instrumentation and Conditions:

- **HPLC System:** A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
- **Column:** A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- **Mobile Phase:** An isocratic or gradient mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid). The

exact ratio should be optimized to achieve good separation and peak shape.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: As **Etoxybamide** lacks a strong chromophore, detection at a low UV wavelength (e.g., 210 nm) is recommended.
- Injection Volume: 10 µL.

Solution Preparation:

- Standard Solution: Prepare a stock solution of **Etoxybamide** reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
- Sample Solution: Accurately weigh and dissolve the **Etoxybamide** sample in the mobile phase to a final concentration within the calibration range.

Analysis:

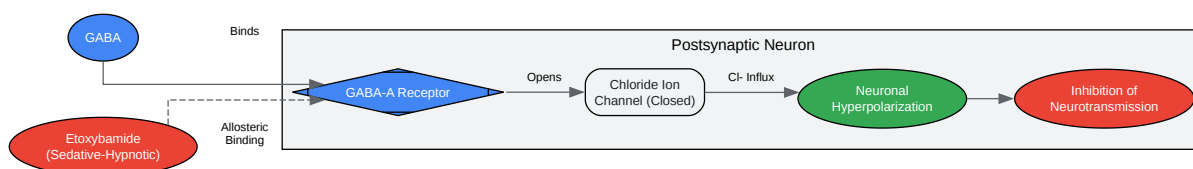
Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time of the peak in the sample chromatogram should match that of the standard. The purity can be determined by the area percentage of the main peak, and the concentration can be calculated from a calibration curve generated from the standard solutions.

Pharmacological Profile and Mechanism of Action

Etoxybamide is classified as a sedative-hypnotic drug candidate. While specific studies on the mechanism of action of **Etoxybamide** are not widely available in the public domain, the pharmacological effects of sedative-hypnotics are generally mediated through the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.

Signaling Pathway

The binding of GABA to its receptor, a ligand-gated ion channel, causes the channel to open, leading to an influx of chloride ions (Cl⁻). This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission. Sedative-hypnotic drugs bind to allosteric sites on the GABA-A receptor, potentiating the effect of GABA and leading to increased chloride influx and enhanced neuronal inhibition.

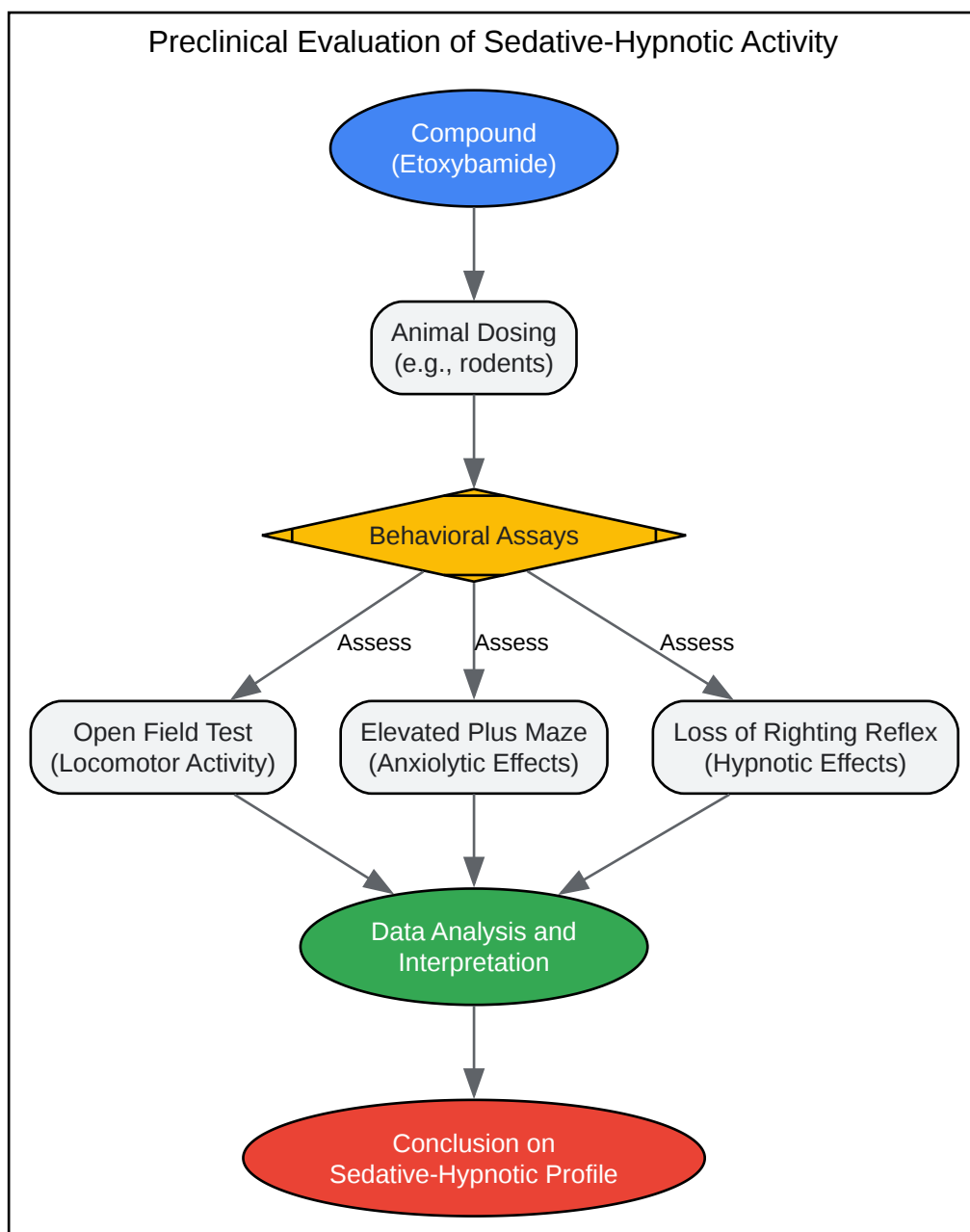


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Caption: Proposed mechanism of action for **Etioxybamide** as a sedative-hypnotic.

Experimental Workflow for Assessing Sedative-Hypnotic Effects

The sedative and hypnotic properties of a compound like **Etioxybamide** can be evaluated in preclinical models using a variety of behavioral assays.



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Caption: Workflow for the preclinical evaluation of **Etoxybamide**'s sedative-hypnotic effects.

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